Home > Products > Screening Compounds P77483 > Thyrocalcitonin rat
Thyrocalcitonin rat -

Thyrocalcitonin rat

Catalog Number: EVT-13535863
CAS Number:
Molecular Formula: C148H228N40O46S3
Molecular Weight: 3399.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thyrocalcitonin from rats, commonly referred to as rat thyrocalcitonin, is a polypeptide hormone produced by the parafollicular cells (C cells) of the thyroid gland. This hormone plays a crucial role in regulating calcium levels in the blood by inhibiting osteoclast activity and promoting calcium retention in the kidneys. Rat thyrocalcitonin is structurally similar to calcitonin found in other species, including humans, and has been extensively studied for its biological and immunological properties.

Source

Rat thyrocalcitonin is isolated from the thyroid glands of Rattus norvegicus. The extraction process typically involves lyophilization followed by purification techniques such as gel chromatography and bioassays to assess biological activity .

Classification

Rat thyrocalcitonin belongs to the class of peptide hormones, specifically categorized as a polypeptide consisting of 32 amino acids. It is classified under the calcitonin family, which includes calcitonin from various species such as salmon and human .

Synthesis Analysis

Methods

The synthesis of rat thyrocalcitonin can be achieved through several methods:

  1. Extraction from Thyroid Glands: This involves using acid-acetone extraction followed by gel chromatography to purify the hormone from rat thyroid glands. The biological activity is typically measured using radioimmunoassay techniques .
  2. Solid-Phase Peptide Synthesis: A modified solid-phase synthesis method can also be utilized to produce rat thyrocalcitonin, closely resembling its natural counterpart in terms of chemical properties and biological activity. This method allows for more controlled synthesis of specific peptide sequences .

Technical Details

The purification process often results in a significant increase in potency, with estimates showing an increase from 0.075 MRC units/mg to approximately 250-400 MRC units/mg after purification . The final product can be characterized using various biochemical assays to confirm its identity and purity.

Molecular Structure Analysis

Structure

Rat thyrocalcitonin is a linear polypeptide composed of 32 amino acids. Its structure features a single alpha helix stabilized by a disulfide bridge between cysteine residues at positions 1 and 7. The carboxyl terminal amino acid is prolinamide, which is significant for its biological activity .

Data

The molecular weight of rat thyrocalcitonin is approximately 3454.93 daltons. The amino acid sequence and structural characteristics are critical for its interaction with calcitonin receptors in target tissues .

Chemical Reactions Analysis

Reactions

Rat thyrocalcitonin primarily engages in biochemical reactions that influence calcium homeostasis. Upon binding to its receptor (the calcitonin receptor), it triggers a cascade of intracellular events leading to decreased osteoclast activity, thus reducing bone resorption and lowering serum calcium levels.

Technical Details

The interactions between rat thyrocalcitonin and its receptor involve G-protein coupled receptor signaling pathways, leading to changes in cellular cAMP levels and subsequent physiological effects on bone metabolism .

Mechanism of Action

Process

The mechanism of action of rat thyrocalcitonin involves:

  1. Binding: Rat thyrocalcitonin binds to specific calcitonin receptors on osteoclasts.
  2. Signal Transduction: This binding activates intracellular signaling pathways that inhibit osteoclast differentiation and function.
  3. Physiological Effects: As a result, there is a decrease in bone resorption and a reduction in serum calcium levels.

Data

Studies have shown that the biological activity of rat thyrocalcitonin can be measured through various assays, confirming its role in calcium regulation and its potential therapeutic applications in conditions like osteoporosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rat thyrocalcitonin is typically presented as a white powder when lyophilized.
  • Solubility: It is soluble in water and other polar solvents, which facilitates its use in biochemical assays.

Chemical Properties

  • Stability: Rat thyrocalcitonin is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Biological Activity: Its potency can vary based on the method of extraction and purification, with purified forms exhibiting significantly higher biological activity compared to crude extracts .
Applications

Scientific Uses

Rat thyrocalcitonin has several applications in scientific research:

  • Endocrine Research: It serves as a model for studying hormonal regulation of calcium metabolism.
  • Pharmacological Studies: Investigated for potential therapeutic uses in treating osteoporosis and other metabolic bone diseases.
  • Immunological Studies: Used as an antigen for developing immunoassays to measure calcitonin levels in various biological samples .
Historical Context and Discovery of Thyrocalcitonin in Rodent Models

Early Evidence for Thyrocalcitonin Existence in Rat Thyroid Tissue

The discovery of thyrocalcitonin (initially termed "calcitonin") emerged from investigations into paradoxical hypocalcemia observed in thyroid-intact rats after parathyroidectomy. In 1963, Copp and colleagues reported that perfusion of rat thyroid glands with hypercalcemic blood triggered a rapid decrease in systemic calcium levels—a response distinct from parathyroid hormone (PTH) suppression. This suggested a novel calcium-lowering factor originating from thyroid tissue [1] [7]. Subsequent studies in 1964 by Hirsch et al. isolated an active hypocalcemic principle from rat thyroid extracts. When injected into intact rats, these extracts induced a rapid and significant decline in serum calcium, confirming the thyroid as the source of this hormone [1] [5]. Crucially, thyroidectomized rats exhibited impaired calcium regulation compared to parathyroidectomized-only animals, providing physiological evidence for the hormone’s necessity [5] [9].

Table 1: Key Early Studies Demonstrating Thyrocalcitonin Activity in Rats

Study (Year)Experimental ModelKey FindingSignificance
Copp et al. (1963)Perfused rat thyroid glandRapid hypocalcemia induced by high-Ca²⁺ perfusionFirst evidence of thyroid-derived hypocalcemic factor
Hirsch et al. (1964)Rat thyroid extracts in intact ratsExtracts reduced serum calcium within 1 hourIsolation of active principle from thyroid tissue
Kumar et al. (1965)Thyroidectomized vs. parathyroidectomized ratsImpaired Ca²⁺ regulation post-thyroidectomyConfirmed thyroid-specific origin of hormone

Key Experiments Establishing Thyrocalcitonin as a Hypocalcemic Agent

Definitive proof of thyrocalcitonin’s endocrine function came through rigorous pharmacologic evaluations in rat models. Milhaud and colleagues (1966) demonstrated that thyrocalcitonin administration in rats antagonized PTH-induced hypercalcemia. When co-administered, thyrocalcitonin not only blocked PTH’s calcium-elevating effects but also synergistically enhanced PTH’s phosphaturic action, revealing complex interactions in mineral homeostasis [4] [8]. Tissue culture bioassays using rat bone proved instrumental in elucidating thyrocalcitonin’s mechanism. Thyrocalcitonin suppressed bone resorption in cultured rat calvaria, directly inhibiting osteoclast activity. This effect was dose-dependent and occurred independently of PTH status, establishing bone as a primary target organ [1] [5]. Further studies showed thyrocalcitonin reduced urinary calcium excretion in parathyroidectomized rats, indicating renal involvement in its hypocalcemic action [3] [9].

Table 2: Physiological Effects of Thyrocalcitonin in Rat Models

ParameterEffect of ThyrocalcitoninExperimental ContextReference
Serum Calcium↓ 25-30% within 2 hoursIntact or parathyroidectomized rats [1] [5]
Serum Phosphate↓ 15-20%Rats infused with calcium [4] [8]
Bone Resorption↓ 70-80% in cultured rat boneEmbryonic rat calvaria culture [1]
Urinary Calcium↓ 40-50%Parathyroidectomized rats [9]

Evolution of the Calcitonin Concept in Calcium Homeostasis Research

Initial work by Copp (1963) proposed "calcitonin" as a parathyroid-derived hormone regulating hypercalcemia. However, rat studies were pivotal in redefining this concept. Hirsch’s experiments (1964–1967) confirmed thyrocalcitonin’s thyroidal origin, showing thyroidectomy—not parathyroidectomy—abolished hypocalcemic responses in rats [1] [7]. This led to the dual-nomenclature period ("calcitonin" vs. "thyrocalcitonin"), later resolved when human studies confirmed thyroid origin. Research in rats established thyrocalcitonin as a physiological regulator rather than an emergency hormone. Rats fed high-calcium diets showed increased thyrocalcitonin secretion and thyroidal hormone stores, confirming its role in daily calcium challenges [3] [9]. Feedback studies revealed that ionized calcium (Ca²⁺) directly modulated thyrocalcitonin release from rat thyroid slices, creating an endocrine loop: rising Ca²⁺ → thyrocalcitonin secretion → Ca²⁺ normalization [2] [6]. This refined the classical view of calcium homeostasis by positioning thyrocalcitonin as a dynamic counterbalance to PTH.

Table 3: Evolution of Key Concepts in Thyrocalcitonin Physiology from Rat Studies

Initial Concept (1963–1965)Revised Concept (1966–1969)Evidence from Rat Studies
Parathyroid origin of calcitoninThyroid origin (C-cells)Thyroidectomy ablates hypocalcemic response [5] [7]
Emergency hormone for hypercalcemiaDaily regulator of calcium intakeHigh-Ca²⁺ diets increase thyrocalcitonin secretion [3] [9]
Bone as sole targetMulti-organ actions (bone, kidney)Reduces urinary Ca²⁺ and bone resorption [3] [9]
Calcium-lowering onlyPhosphate homeostasis involvementSynergism with PTH on phosphate excretion [4] [8]

Properties

Product Name

Thyrocalcitonin rat

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C148H228N40O46S3

Molecular Weight

3399.8 g/mol

InChI

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206)/t73-,74-,75+,76+,77+,78+,79+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,114-,115-,116-,117-,118-,119-,120-/m0/s1

InChI Key

URGZBUPIVSHGEI-YKIIJANRSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]7CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.